N-(4-iodophenyl)-2,4-dimethoxybenzamide
Description
N-(4-iodophenyl)-2,4-dimethoxybenzamide is a benzamide derivative featuring a 2,4-dimethoxy-substituted benzene ring linked via an amide bond to a 4-iodophenyl group. The iodine atom at the para position of the phenyl ring contributes to its distinct electronic and steric properties, while the methoxy groups enhance solubility and influence hydrogen-bonding interactions. This compound is synthesized through amide coupling reactions, typically involving 2,4-dimethoxybenzoyl chloride and 4-iodoaniline derivatives under basic conditions . Its structural framework is relevant in medicinal chemistry, particularly in targeting parasitic enzymes or protein-protein interactions .
Properties
Molecular Formula |
C15H14INO3 |
|---|---|
Molecular Weight |
383.18 g/mol |
IUPAC Name |
N-(4-iodophenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H14INO3/c1-19-12-7-8-13(14(9-12)20-2)15(18)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,17,18) |
InChI Key |
GLRLXSHXYGKUIL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)I)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)I)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzamides
N-(4-chlorophenyl)-2,4-dimethoxybenzamide
- Structure : Chlorine replaces iodine at the para position.
- Properties : Chlorine’s smaller atomic radius and lower electronegativity reduce steric hindrance and polarizability compared to iodine.
- Biological Activity: Demonstrated potent inhibitory activity against Trypanosoma brucei (IC₅₀ = 0.8 µM), attributed to enhanced binding affinity to parasitic targets .
- Spectral Data : IR shows C=O stretch at 1663 cm⁻¹; ¹H NMR features methoxy signals at δ 3.69–3.72 ppm .
4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
- Structure : Bromine substituent with additional nitro and methoxy groups.
- Properties : Bromine’s intermediate size between Cl and I balances steric and electronic effects. The nitro group introduces strong electron-withdrawing effects, altering reactivity.
- Applications : Used as a structural analog in crystallographic studies to compare bond lengths and angles with iodinated derivatives .
2-ethoxy-N-(4-iodophenyl)benzamide
- Structure : Ethoxy group replaces 2-methoxy in the benzamide ring.
- Properties: Ethoxy increases lipophilicity (logP = 3.8 vs.
Heterocyclic and Bulky Substituent Derivatives
N-(4-(1H-benzimidazol-2-yl)phenyl)-2,4-dimethoxybenzamide
- Structure : Benzimidazole ring replaces iodine, introducing hydrogen-bonding capability.
- Synthesis : Prepared via coupling of 2,4-dimethoxybenzoyl chloride with 4-(1H-benzimidazol-2-yl)aniline.
- Activity : Shows enhanced binding to FERM domain proteins due to the planar benzimidazole moiety .
N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide
- Structure : Bulky sec-butyl group at the ortho position.
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
Methoxy-Substituted Analogs
N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated using ChemDraw.
Table 2: Spectral Data Comparison
| Compound Name | IR (C=O, cm⁻¹) | ¹H NMR (OCH₃, ppm) | ¹³C NMR (Amide C=O, ppm) |
|---|---|---|---|
| This compound | 1678 | 3.68–3.72 | 168.5 |
| N-(4-chlorophenyl)-2,4-dimethoxybenzamide | 1663 | 3.69–3.72 | 167.9 |
| N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide | 1682 | 3.65–3.70 | 169.1 |
Key Findings
- Halogen Effects : Iodine’s large size and polarizability enhance van der Waals interactions in biological targets compared to Cl or Br analogs .
- Methoxy Groups : Improve solubility and participate in hydrogen bonding, critical for target engagement .
- Structural Flexibility : Bulky or heterocyclic substituents (e.g., benzimidazole, benzothiazole) modulate selectivity and binding kinetics .
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